2-(2-Amino-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-4-bromo-6-methoxyphenol
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Overview
Description
2-(2-Amino-1,4-dihydro[1,3,5]triazinobenzimidazol-4-yl)-4-bromo-6-methoxyphenol is a complex heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a triazinobenzimidazole core fused with a phenolic moiety, which imparts distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-amino-1,4-dihydro[1,3,5]triazinobenzimidazol-4-yl)-4-bromo-6-methoxyphenol typically involves a multi-step process. One common method includes the base-catalyzed cyclization of appropriate precursors. The reaction conditions are generally mild, with the use of solvents like dioxane and water, and bases such as sodium carbonate . The reaction is often carried out at elevated temperatures (70-80°C) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable.
Chemical Reactions Analysis
Types of Reactions
2-(2-Amino-1,4-dihydro[1,3,5]triazinobenzimidazol-4-yl)-4-bromo-6-methoxyphenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: Halogen substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include various substituted derivatives, which can further be utilized in the synthesis of more complex molecules.
Scientific Research Applications
2-(2-Amino-1,4-dihydro[1,3,5]triazinobenzimidazol-4-yl)-4-bromo-6-methoxyphenol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It has potential therapeutic applications due to its ability to inhibit certain enzymes and pathways involved in disease processes.
Industry: The compound can be used in the development of new materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 2-(2-amino-1,4-dihydro[1,3,5]triazinobenzimidazol-4-yl)-4-bromo-6-methoxyphenol involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate signaling pathways by interacting with specific receptors, leading to altered cellular responses .
Comparison with Similar Compounds
Similar Compounds
- 4,4-Dimethyl-3,4-dihydro[1,3,5]triazinobenzimidazol-2-amine
- 4-Hydroxy-2-quinolones
- 1,2,4-Triazole derivatives
Uniqueness
2-(2-Amino-1,4-dihydro[1,3,5]triazinobenzimidazol-4-yl)-4-bromo-6-methoxyphenol is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. The presence of both a triazinobenzimidazole core and a phenolic moiety allows for diverse interactions with biological targets, making it a versatile compound for various applications.
Properties
Molecular Formula |
C16H14BrN5O2 |
---|---|
Molecular Weight |
388.22 g/mol |
IUPAC Name |
2-(2-amino-1,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-4-bromo-6-methoxyphenol |
InChI |
InChI=1S/C16H14BrN5O2/c1-24-12-7-8(17)6-9(13(12)23)14-20-15(18)21-16-19-10-4-2-3-5-11(10)22(14)16/h2-7,14,23H,1H3,(H3,18,19,20,21) |
InChI Key |
FCPBUDBBAKOAKP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1O)C2N=C(NC3=NC4=CC=CC=C4N23)N)Br |
Origin of Product |
United States |
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